An In-depth Technical Guide to 8-Bromo-3'-guanylic acid: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 8-Bromo-3'-guanylic acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-3'-guanylic acid (8-Br-3'-GMP) is a brominated purine nucleotide and a derivative of guanosine monophosphate. While its close analog, 8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP), is well-characterized as a potent activator of protein kinase G (PKG), 8-Bromo-3'-guanylic acid remains a less explored molecule. This technical guide provides a comprehensive overview of the known and inferred structural and physicochemical properties of 8-Bromo-3'-guanylic acid, its potential biological significance, and methodologies for its synthesis and study. This document aims to serve as a foundational resource for researchers interested in exploring the unique biological activities and therapeutic potential of this compound.
Introduction
Guanosine nucleotides are fundamental to a myriad of cellular processes, including signal transduction, energy metabolism, and as precursors for nucleic acid synthesis.[1] Chemical modification of these nucleotides, such as bromination at the C8 position of the guanine base, can significantly alter their chemical and biological properties. The bromine atom at this position induces a syn conformation around the glycosidic bond, which can lead to altered interactions with target proteins.[2]
While much of the research focus has been on 8-Br-cGMP, a cell-permeable and phosphodiesterase-resistant analog of cGMP, its non-cyclic counterpart, 8-Bromo-3'-guanylic acid, presents an intriguing subject for investigation. Understanding the distinct properties and biological effects of the 3'-monophosphate form is crucial for elucidating its potential roles in cellular signaling and for the development of novel therapeutic agents.
Structure and Properties
The precise experimental data for 8-Bromo-3'-guanylic acid is limited. Therefore, some properties are inferred from its constituent parts (8-bromoguanosine and 3'-guanylic acid) and its close analog, 8-Br-cGMP.
Chemical Structure
8-Bromo-3'-guanylic acid consists of an 8-bromoguanine base linked to a ribose sugar, which is phosphorylated at the 3' position of the ribose ring.
Physicochemical Properties
| Property | 3'-Guanylic Acid | 8-Bromoguanosine | 8-Bromo-3',5'-cyclic GMP (for comparison) |
| Molecular Formula | C₁₀H₁₄N₅O₈P[3] | C₁₀H₁₂BrN₅O₅[4] | C₁₀H₁₁BrN₅O₇P[5][6] |
| Molecular Weight | 363.22 g/mol [3] | 362.14 g/mol [4] | 424.10 g/mol [6] |
| Appearance | Crystalline solid | Crystalline solid[2] | Crystalline solid[7] |
| Solubility | Soluble in water | DMF: 30 mg/ml, DMSO: 20 mg/ml[2] | PBS (pH 7.2): 10 mg/ml[7] |
| UV Absorption (λmax) | ~256 nm | 261 nm[2] | 264 nm[7] |
| pKa | Data not available | Data not available | Data not available |
Biological Activity and Potential Applications
Known Biological Interactions
Direct studies on the biological activity of 8-Bromo-3'-guanylic acid are scarce. However, one study has shown that 8-bromoguanosine 2'- and 3'-phosphates bind to ribonuclease T1 (RNase T1) with an affinity similar to that of the corresponding non-brominated guanosine phosphates.[8] This suggests that the bromination at the C8 position does not hinder its ability to interact with at least some guanine-binding proteins. The syn-conformation induced by the bromine atom could, however, modulate its interaction with other enzymes and receptors.
Inferred Biological Roles and Research Directions
Based on the activities of related compounds, several potential biological roles and research applications for 8-Bromo-3'-guanylic acid can be proposed:
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Modulation of Guanylate Cyclase and Phosphodiesterase Activity: As a structural analog of GMP, it could potentially act as an inhibitor or a substrate for enzymes involved in cGMP metabolism.
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Allosteric Regulation of Proteins: The unique conformational constraints of 8-Bromo-3'-guanylic acid may allow it to act as a selective allosteric modulator of protein function.
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Pro-drug Development: The 3'-phosphate group could be a target for enzymatic cleavage, potentially releasing 8-bromoguanosine, which is known to have immunostimulatory effects.[2]
Experimental Protocols
Detailed experimental protocols specifically for 8-Bromo-3'-guanylic acid are not widely published. The following sections provide generalized and potential methodologies based on standard biochemical techniques and information from related compounds.
Proposed Synthesis of 8-Bromo-3'-guanylic acid
A plausible synthetic route to 8-Bromo-3'-guanylic acid starts with the commercially available 8-bromoguanosine. The key step is the selective phosphorylation of the 3'-hydroxyl group of the ribose.
References
- 1. Effect of 8-bromo-cyclic guanosine monophosphate on intracellular pH and calcium in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. China 8-Bromo-3-methyl-xanthine / Linagliptin Intermediate 93703-24-3,Buy 8-Bromo-3-methyl-xanthine / Linagliptin Intermediate 93703-24-3 Online -china-sinoway.com [china-sinoway.com]
- 3. 3'-Gmp | C10H14N5O8P | CID 135398727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Bromoguanosine | C10H12BrN5O5 | CID 135465599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Bromo-cgmp | C10H11BrN5O7P | CID 135419186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Binding of 8-bromoguanylic acid to ribonuclease T1 as studied by absorption and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
